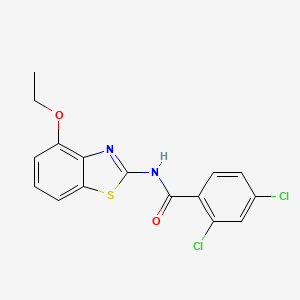
2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzothiazoles are a class of heterocyclic aromatic compounds, which consist of a benzene ring fused to a thiazole ring . Dichlorobenzenes are derivatives of benzene that contain two chlorine atoms. They are used in a variety of chemical reactions due to their reactivity.
Synthesis Analysis
Benzothiazoles can be synthesized through several methods. One common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method involves the condensation of 2-aminothiophenol with aldehydes .Chemical Reactions Analysis
Benzothiazoles can participate in a variety of chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” would depend on its specific structure. For example, 2,4-dichloro-1-ethoxybenzene has a density of 1.2±0.1 g/cm3, a boiling point of 239.2±20.0 °C at 760 mmHg, and a flash point of 80.9±21.2 °C .Scientific Research Applications
Antibacterial Activity
Benzothiazole derivatives have shown significant antibacterial activity . They inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . This makes them potential candidates for the development of novel antibiotics .
Antifungal Activity
Benzothiazole derivatives also exhibit antifungal properties . They have been tested against various fungal strains such as Candida albicans and Aspergillus niger .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives make them potential candidates for the development of new anti-inflammatory drugs .
Antitumor Activity
Benzothiazole derivatives have shown promising results in the field of cancer research . Their ability to inhibit the growth of tumor cells makes them potential candidates for the development of new anticancer drugs .
Antitubercular Activity
Benzothiazole derivatives have been found to exhibit antitubercular activity . This makes them potential candidates for the development of new antitubercular drugs .
Antidiabetic Activity
Benzothiazole derivatives have shown antidiabetic properties . They have the potential to be developed into new antidiabetic drugs .
Antiviral Activity
Benzothiazole derivatives have demonstrated antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Antioxidant Activity
Benzothiazole derivatives have shown antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs .
properties
IUPAC Name |
2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-2-22-12-4-3-5-13-14(12)19-16(23-13)20-15(21)10-7-6-9(17)8-11(10)18/h3-8H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAHXWJLWOIJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

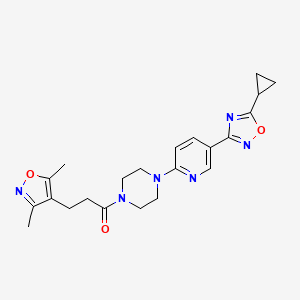
![2,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2596681.png)
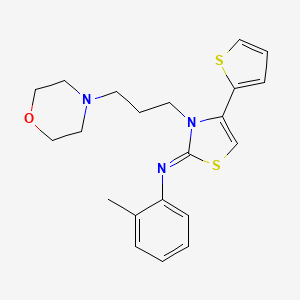
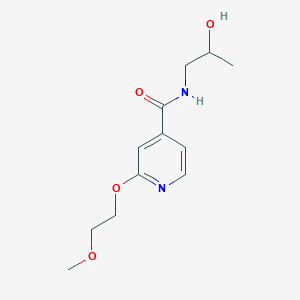
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2596685.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2596687.png)
![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2596689.png)
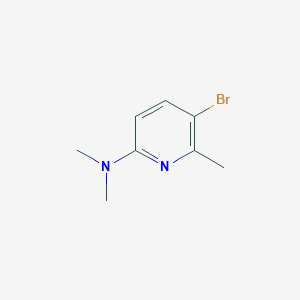

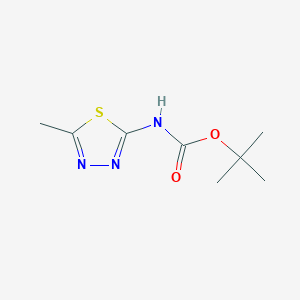
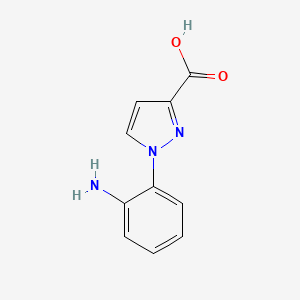
![[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers](/img/structure/B2596699.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide](/img/structure/B2596700.png)